L-homomethionine - 25148-30-5

L-homomethionine

Catalog Number: EVT-13204541
CAS Number: 25148-30-5
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-homomethionine is a homomethionine. It is an enantiomer of a D-homomethionine.
Source and Classification

L-Homomethionine can be synthesized from methionine through enzymatic or chemical pathways. It is classified under the category of sulfur-containing amino acids, which are essential for numerous physiological functions, including protein synthesis and methylation reactions.

Synthesis Analysis

Methods

The synthesis of L-homomethionine can be achieved through various methods, including:

  1. Enzymatic Synthesis: Utilizing specific enzymes that catalyze the conversion of methionine to L-homomethionine.
  2. Chemical Synthesis: Involves the use of chemical reagents to facilitate the addition of a methylene group to methionine.

Technical Details

For example, one method involves the use of a reducing agent in a controlled environment to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity and concentration of the synthesized product.

Molecular Structure Analysis

Structure

L-Homomethionine has a molecular formula of C₆H₁₃N₃O₂S. Its structure features:

  • A central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), and a side chain containing sulfur.

Data

The compound exhibits specific stereochemistry, being optically active due to the presence of a chiral center. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Reactions

L-Homomethionine participates in various biochemical reactions, primarily involving methylation processes. Key reactions include:

  1. Transmethylation: Acting as a methyl donor in biochemical pathways.
  2. Decarboxylation: In certain metabolic pathways, it can undergo decarboxylation to yield other biologically active compounds.

Technical Details

The kinetics and thermodynamics of these reactions can be studied using spectrophotometric methods or mass spectrometry to track reaction intermediates and products.

Mechanism of Action

Process

L-Homomethionine functions primarily through its role as a precursor in methylation reactions. It donates methyl groups to various substrates, facilitating critical processes such as:

  • DNA Methylation: Influencing gene expression.
  • Synthesis of Other Amino Acids: Contributing to the biosynthesis of cysteine and other sulfur-containing compounds.

Data

Studies have shown that the availability of L-homomethionine can significantly impact metabolic pathways involving sulfur metabolism and homocysteine regulation, which are crucial for maintaining cellular health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and slightly soluble in alcohol.
  • Melting Point: Approximately 160–165 °C.

Chemical Properties

  • pH Stability: Stable within a pH range of 4–7.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.

Relevant analyses often include infrared spectroscopy (FTIR) and ultraviolet-visible spectroscopy (UV-Vis) to characterize functional groups and assess purity.

Applications

L-Homomethionine has several scientific uses, particularly in:

  1. Nutritional Supplements: Used in formulations aimed at improving metabolic health.
  2. Pharmaceutical Research: Investigated for its potential therapeutic effects on conditions related to sulfur metabolism.
  3. Biochemical Studies: Employed as a tool for studying methylation processes and enzyme activity related to amino acid metabolism.
Biosynthesis and Metabolic Pathways of L-Homomethionine

Enzymatic Mechanisms in Methionine Biosynthesis

Role of Homoserine Transacetylases (MetX) in Precursor Activation

Homoserine transacetylases (MetX; EC 2.3.1.31) catalyze the committed step in L-homomethionine biosynthesis by transferring an acetyl group from acetyl-CoA to L-homoserine, forming O-acetyl-L-homoserine. This reaction activates the homoserine backbone for subsequent sulfur incorporation. Structural studies of Mycolicibacterium hassiacum MetX (PDB: 5W8O) reveal a conserved catalytic triad (Ser143–Asp338–Arg212) that positions homoserine for nucleophilic attack on acetyl-CoA [1] [8]. The enzyme’s TIM-barrel fold creates a hydrophobic substrate-binding tunnel, with mutagenesis studies confirming that substitutions at residues P11 or P17 alter acyl-CoA specificity (e.g., succinyl-CoA vs. acetyl-CoA) [8].

Substrate Specificity and Catalytic Triad Dynamics

MetX enzymes discriminate against bulkier substrates through steric constraints in the active site. As illustrated in Haemophilus influenzae MetX structures, the catalytic Ser143 forms a hydrogen bond with the homoserine carboxyl group, while Arg212 stabilizes the α-amino group. This precise geometry excludes branched-chain amino acids [8]. Kinetic analyses show a Km of 0.8 mM for L-homoserine and 0.05 mM for acetyl-CoA in Mycobacterium tuberculosis MetX, with competitive inhibition by methionine (Ki = 1.2 mM) [1].

  • Table 1: Comparative Enzymology of Methionine Biosynthesis Acyltransferases [1] [8]
EnzymeOrganismAcyl DonorCatalytic ResiduesSpecific Activity (μmol/min/mg)
MetX-HTAH. influenzaeAcetyl-CoASer143, Asp338, Arg21218.9 ± 1.2
MetX-HTS-1Acinetobacter baylyiSuccinyl-CoASer145, Asp340, Arg21415.3 ± 0.9
MetA-HTABacillus cereusAcetyl-CoACys142, Ser192, Arg24922.4 ± 1.5

Metabolic Flux Analysis in Microbial Systems

1.2.1 Corynebacterium glutamicum as a Chassis for L-Homomethionine ProductionC. glutamicum is engineered for L-homomethionine overproduction by deregulating key nodes:

  • Feedback-resistant mutants: Homoserine kinase (ThrB-A20G) reduces competitive inhibition by L-threonine (IC50 from 5 mM to >50 mM) while retaining 98% wild-type activity toward L-homoserine [6].
  • Export engineering: Overexpression of E. coli transporters (rhtA, rhtC) decreases intracellular accumulation of inhibitory metabolites [6].Flux balance analysis indicates a 3.5-fold flux increase toward homoserine upon expression of feedback-resistant homoserine dehydrogenase (Hom) and aspartate kinase (LysC) [6].
  • Table 2: Metabolic Engineering Targets in C. glutamicum for L-Homomethionine Enhancement [6]
Target GeneModificationEffect on Pathway FluxL-Homomethionine Titer (g/L)
thrBA20G mutation↑ Homoserine phosphorylation14.2 ± 0.8
hom + lysCFeedback-resistant alleles↑ Aspartate → Homoserine18.9 ± 1.1
ilvA + glyAKnockout↓ Competitive consumption22.5 ± 1.3

Regulatory Nodes in Sulfur Assimilation Pathways

L-Homomethionine biosynthesis requires sulfur incorporation via cysteine or inorganic sulfate. In Arabidopsis thaliana, the enzyme methylthioalkylmalate synthase (MAM; EC 2.3.3.17) catalyzes the condensation of acetyl-CoA with 4-methylsulfanyl-2-oxobutanoate to elongate the methionine chain [4] [7]. Sulfur availability regulates this step through:

  • Cysteine synthase activity: Increased cysteine pools enhance O-acetylhomoserine sulfhydrylase flux.
  • Metabolite crosstalk: S-adenosylmethionine (SAMe) represses sulfate transporter genes (SULTR), limiting sulfur uptake during methionine sufficiency [4].

Cross-Pathway Interactions

Interplay with S-Adenosylmethionine (SAMe) Synthesis

L-Homomethionine and its elongated homologs (di/tri-homomethionine) serve as precursors for aliphatic glucosinolates in Brassicales. The cytosolic SAMe cycle provides methylthio groups for methionine chain elongation, creating a bidirectional flux:

  • SAMe-dependent methylation: Methyltransferase enzymes utilize SAMe to modify 2-oxo acid intermediates during homomethionine elongation [4].
  • Resource competition: Up to 30% of methionine-derived SAMe is diverted to glucosinolate biosynthesis under stress conditions, reducing SAMe availability for methylation reactions [4].

Feedback Inhibition by Downstream Metabolites

End-product inhibition fine-tunes L-homomethionine biosynthesis:

  • Homoserine kinase (ThrB): L-Threonine competes with L-homoserine at the active site (competitive inhibition; Ki = 5 mM in wild-type C. glutamicum). The A20G mutation disrupts van der Waals contacts with L-threonine’s methyl group, reducing inhibition [6].
  • Aspartate kinase (LysC): Synergistically inhibited by L-lysine and L-threonine (up to 95% activity loss at 10 mM each), funneling carbon toward non-inhibited branches [6] [10].
  • Table 3: Feedback Inhibition Mechanisms in Methionine Pathway Enzymes [6] [10]
EnzymeInhibitor(s)MechanismStructural Basis
Homoserine kinase (ThrB)L-ThreonineCompetitive vs. homoserineVan der Waals contacts with A20
Aspartate kinase (LysC)L-Lysine + L-ThreonineAllosteric noncompetitiveCooperative binding at C-terminal domains
Homocitrate synthase (HCS)L-LysineCompetitive vs. 2-oxoglutarateSwitch residues (e.g., Glu222) discriminate carboxylate vs. ammonium groups

Compounds Mentioned in Article

  • L-Homomethionine
  • O-Acetyl-L-homoserine
  • S-Adenosylmethionine (SAMe)
  • Acetyl-CoA
  • Succinyl-CoA
  • 4-Methylsulfanyl-2-oxobutanoate
  • 5-Methylthio-2-oxopentanoate
  • 2-[(2’-Methylsulfanyl)ethyl]malate
  • Aliphatic glucosinolates
  • L-Homoserine

Properties

CAS Number

25148-30-5

Product Name

L-homomethionine

IUPAC Name

(2S)-2-amino-5-methylsulfanylpentanoic acid

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

SFSJZXMDTNDWIX-YFKPBYRVSA-N

Canonical SMILES

CSCCCC(C(=O)O)N

Isomeric SMILES

CSCCC[C@@H](C(=O)O)N

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